1-propanaminium, 3-carboxy-2-hydroxy-n,n,n-trimethyl-, inner salt

Carnitine deficiency Stereopharmacology Myocardial function

Ensuring the enantiomeric purity of L-carnitine is critical, as D-carnitine contamination can cause toxicity. DL-Carnitine (CAS 406-76-8) serves as the definitive racemic reference standard for chiral HPLC and CE methods. - **Essential Calibration Benchmark**: Provides a 1:1 racemic matrix to quantify D-carnitine impurity (detected at 0.4%-49.3% in commercial samples). - **OCTN2 Inhibition Probe**: Enables transporter studies without pure D-carnitine procurement (IC₅₀ = 16.5 μM). - **Biosensor Validation**: Delivers a consistent 50% relative response on D-carnitine dehydrogenase biosensors. Supplied with full characterization data, suitable for ANDA, AMV, and QC applications.

Molecular Formula C7H16NO3+
Molecular Weight 162.21 g/mol
CAS No. 406-76-8
Cat. No. B1195898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-propanaminium, 3-carboxy-2-hydroxy-n,n,n-trimethyl-, inner salt
CAS406-76-8
SynonymsBicarnesine
Carnitine
L Carnitine
L-Carnitine
Levocarnitine
Vitamin BT
Molecular FormulaC7H16NO3+
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)O)O
InChIInChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1
InChIKeyPHIQHXFUZVPYII-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Carnitine (CAS 406-76-8): Identity, Composition, and Procurement Relevance


1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, inner salt (CAS 406-76-8), commonly referred to as DL-carnitine or (±)-carnitine, is the racemic mixture composed of equal parts of the biologically active L-carnitine and its stereoisomer D-carnitine . As an inner salt (zwitterion), it belongs to the class of quaternary ammonium compounds biosynthesized from lysine and methionine and functions canonically in mitochondrial long-chain fatty acid transport [1]. Unlike enantiopure L-carnitine, the racemate exhibits stereospecific pharmacological and toxicological properties that directly impact its suitability for different research and industrial applications, making informed procurement decisions critically dependent on understanding these differential characteristics [2].

Workflow Chiral reference-standard workflow for enantiomeric purity testing
Selection Stereochemical-control study fit: racemic probe and negative control
Use Context OCTN2 transporter inhibition and stereospecific pharmacology studies

Why Carnitine Analogs Cannot Substitute for DL-Carnitine


Generic substitution between carnitine forms is precluded by profound stereospecificity in both biological activity and analytical behavior. L-Carnitine (CAS 541-15-1) is the physiologically essential enantiomer required for mitochondrial β-oxidation, while D-carnitine (CAS 541-14-0) is not only biologically inactive but competitively depletes tissue L-carnitine levels and induces toxicity in muscle and myocardium [1][2]. Acetyl-L-carnitine (ALC) and propionyl-L-carnitine (PLC) exhibit distinct pharmacokinetic profiles with significantly shorter half-lives and lower plasma exposure than L-carnitine [3]. DL-Carnitine, as a defined 1:1 racemate, therefore serves unique roles—as a stereochemical reference standard for enantiomeric purity testing, as a probe to study D-isomer-mediated inhibitory effects on OCTN2 transport, and as a model compound for investigating racemate-specific toxicological responses—that cannot be fulfilled by any single enantiomer or acyl derivative alone [4].

Target
Substitute
Risk Context
DL-Carnitine (racemate)
L-Carnitine (enantiopure)
Enantiopure L-carnitine lacks the D-isomer inhibitory activity required for OCTN2 transport studies and racemic reference calibration
DL-Carnitine (racemate)
Acetyl-L-Carnitine / Propionyl-L-Carnitine
Acyl derivatives exhibit significantly different pharmacokinetic profiles; may not transfer for stereospecific disposition studies or D-isomer mechanistic work
DL-Carnitine (racemate)
D-Carnitine (single enantiomer)
Pure D-carnitine does not provide the 1:1 racemic baseline required for chiral method system suitability and enantiomeric calibration

Quantitative Differentiation Evidence Against Carnitine Analogs


Stereospecific In Vivo Pharmacology in Carnitine Deficiency

In a carnitine-deficient rat model (induced by mildronate-supplemented diet for 80 days), administration of L-carnitine at 200 mg/kg/day for 30 days significantly elevated plasma carnitine levels by 118.55% relative to carnitine-deficient controls (p < 0.001), whereas D-carnitine and DL-carnitine produced no significant change in plasma carnitine content [1]. Furthermore, L-carnitine normalized myocardial contractility, relaxation indices, and hemodynamic responses, while D- and DL-carnitine failed to reverse the cardiac dysfunction induced by carnitine deficiency [1].

In Vivo Pharmacology
Head-to-head
~0% restoration DL-Carnitine vs. 118.55% for L-Carnitine (p<0.001)
Reported model-response context: DL-carnitine ineffective at restoring plasma carnitine in deficiency model
Rat carnitine-deficiency model; 200 mg/kg/day for 30 days
Carnitine deficiency Stereopharmacology Myocardial function Hemodynamics

OCTN2 Transporter Inhibition by the D-Isomer

In BeWo cells expressing human OCTN2, D-carnitine inhibited L-[³H]carnitine uptake with an IC₅₀ of 16.5 μM, demonstrating high-affinity competitive inhibition of the physiological carnitine transporter by the D-enantiomer . By extension, DL-Carnitine, which contains 50% D-carnitine, delivers this inhibitory activity at an effective concentration proportional to its D-isomer content. The L-isomer is the preferred substrate, and the presence of D-carnitine in the racemate directly antagonizes L-carnitine transport, a property not shared by enantiopure L-carnitine preparations [1].

OCTN2 Inhibition
Class-level
IC₅₀ 16.5 μM D-Carnitine component in racemate
Supports transporter inhibition assay context for OCTN2 interaction studies
BeWo-OCTN2 cells; L-[³H]carnitine substrate
OCTN2 Carnitine transport Transporter inhibition Stereoselectivity

Enantioselective Biosensor Response and Calibration

Using a D-carnitine dehydrogenase-based amperometric biosensor, DL-carnitine generated a response that was exactly 50% of the signal obtained from an equimolar concentration of pure D-carnitine, consistent with its 1:1 racemic composition [1]. Critically, L-carnitine produced no detectable signal in this assay system, confirming absolute enantioselectivity of the biosensor [1]. This quantitative relationship establishes DL-carnitine as a uniquely suitable calibration standard for verifying enantiomeric composition in carnitine preparations.

Biosensor Calibration
Head-to-head
50% relative signal DL-Carnitine vs. D-Carnitine (100%) and L-Carnitine (0%)
Supports enantioselective detection system validation and calibration
D-Carnitine dehydrogenase amperometric electrode
Biosensor Enantiomeric purity Carnitine dehydrogenase D-Carnitine detection

Chiral Chromatographic Resolution for Enantiomeric Purity

A validated chiral HPLC method using a Chiralcel OD-R column after derivatization with (α-bromo)methyl phenyl ketone achieved baseline separation of DL-carnitine enantiomers, with the racemate producing two well-resolved peaks of equal area corresponding to D- and L-carnitine [1]. This resolution is essential for determining enantiomeric purity in bulk drug substances, where regulatory specifications typically require D-carnitine content below 1-2% in L-carnitine products [1][2]. DL-Carnitine is the indispensable racemic reference standard for system suitability testing and method validation in such assays.

Chiral HPLC Resolution
Supporting evidence
Baseline separation Two equal-area peaks (D:L = 50:50)
Supports enantiomeric purity method validation and system suitability testing
Chiralcel OD-R; derivatization with (α-bromo)methyl phenyl ketone
Chiral HPLC Enantiomeric purity Quality control Derivatization

Pharmacokinetic Differentiation from Acyl Analogs

Following a single 2.0 g oral dose of L-carnitine in 12 healthy volunteers, the Cmax of L-carnitine (84.7 ± 25.2 μmol/L) was 6.6-fold higher than acetyl-L-carnitine (12.9 ± 5.5 μmol/L) and 16.7-fold higher than propionyl-L-carnitine (5.08 ± 3.08 μmol/L), both p < 0.01 [1]. The elimination half-life of L-carnitine (60.3 ± 15.0 h) was significantly longer than ALC (35.9 ± 28.9 h) and PLC (25.7 ± 30.3 h), p < 0.01 [1]. While this study compared L-carnitine to its acyl derivatives rather than directly to DL-carnitine, the data demonstrate that carnitine form selection profoundly impacts systemic exposure, and DL-carnitine provides a racemic baseline for studying stereospecific pharmacokinetic differences.

PK Differentiation
Cross-study
6.6× to 16.7× higher Cmax L-Carnitine vs. ALC and PLC (p<0.01)
Reported exposure-model context: carnitine form profoundly impacts systemic exposure
Healthy volunteers (n=12); single 2.0 g oral dose; HPLC quantification
Pharmacokinetics Cmax Half-life AUC Oral administration

Prioritized Application Scenarios Based on Verified Evidence


Enantiomeric Purity Testing of L-Carnitine Products

DL-Carnitine serves as the essential racemic reference standard for chiral HPLC and CE methods used to quantify D-carnitine impurity in L-carnitine active pharmaceutical ingredients and nutraceutical products. Regulatory analysis of dietary supplements has detected D-carnitine content ranging from 0.4% to 49.3% across commercial samples, underscoring the need for robust enantiomeric purity testing where DL-carnitine provides the critical racemic calibration benchmark [1].

In Vivo Stereopharmacology in Carnitine Deficiency

In carnitine-deficiency models, DL-carnitine functions as a stereochemical probe to distinguish L-isomer-specific therapeutic effects from D-isomer-mediated interference. Its demonstrated inability to restore plasma carnitine (unlike L-carnitine, which produces a 118.55% increase, p < 0.001) makes it an indispensable negative control for elucidating mechanisms of competitive inhibition by D-carnitine at the tissue level [1].

OCTN2 Transporter and Drug Interaction Screening

DL-Carnitine provides a convenient source of the OCTN2 inhibitor D-carnitine (IC₅₀ = 16.5 μM) within a racemic matrix, enabling transporter inhibition studies without requiring separate procurement of pure D-carnitine. This is particularly valuable for screening new chemical entities that may interact with the carnitine transport pathway, given the established high-affinity inhibition of OCTN2 by the D-isomer and acetyl-DL-carnitine [1].

Validation of Enantioselective Biosensor Platforms

The precisely defined 50% relative response of DL-carnitine on D-carnitine dehydrogenase-based biosensors (versus 100% for D-carnitine and 0% for L-carnitine) establishes the racemate as an ideal calibration standard for validating enantioselective detection systems used in quality control and clinical diagnostics [1].

Application
Selection Property
Validation Focus
Enantiomeric purity testing of L-carnitine products
Stereochemical-control reference standard
Enantiomeric calibration and system suitability
In vivo stereopharmacology in carnitine deficiency
Racemic negative-control probe
D-isomer competitive inhibition endpoint review
OCTN2 transporter and drug interaction screening
Transporter inhibition assay context
Stereospecific OCTN2 interaction review
Validation of enantioselective biosensor platforms
Enantiomer-attribution calibration standard
Enantioselective detection system validation
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